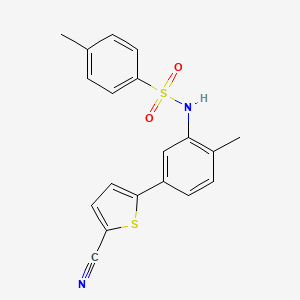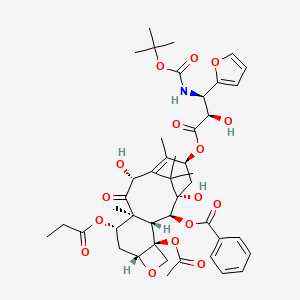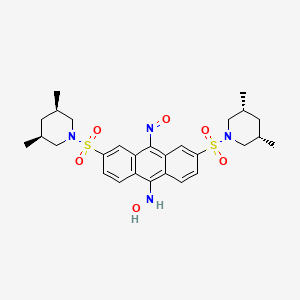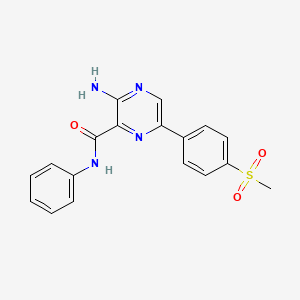
TAK-632
描述
TAK-632 是一种有效的泛RAF激酶抑制剂,在治疗各种癌症,特别是黑色素瘤方面显示出巨大潜力。 它靶向RAF激酶家族,该家族在丝裂原活化蛋白激酶通路中起着至关重要的作用,该通路是参与细胞增殖和存活的关键信号通路 .
科学研究应用
化学: 它作为研究激酶抑制和信号转导途径的宝贵工具。
生物学: TAK-632 用于研究RAF激酶在细胞增殖和凋亡中的作用。
作用机制
TAK-632 通过抑制RAF蛋白家族(包括B-RAF和C-RAF)的激酶活性发挥其作用。它与这些激酶的ATP结合位点结合,阻止其活化,并随后抑制丝裂原活化蛋白激酶通路中下游靶标的磷酸化。 这种抑制导致癌细胞中细胞增殖的抑制和凋亡的诱导 .
生化分析
Biochemical Properties
TAK-632 interacts with several enzymes and proteins, primarily within the RAF family of serine/threonine-specific protein kinases . It has shown inhibitory effects on CRAF, BRAF V600E, and BRAF WT, with IC50 values of 1.4, 2.4, and 8.3 nM respectively . This suggests that this compound can influence the activity of these enzymes, potentially altering the biochemical reactions they are involved in.
Cellular Effects
This compound has demonstrated significant antiproliferative effects on various cell types, particularly melanoma cells . It influences cell function by suppressing RAF activity in BRAF wild-type cells with minimal RAF paradoxical activation . This can impact cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves direct binding interactions with biomolecules. It has been found to directly bind with RIPK1 and RIPK3, inhibiting their kinase activities . This suggests that this compound exerts its effects at the molecular level by modulating the activity of these key enzymes involved in necroptosis .
Temporal Effects in Laboratory Settings
Over time, this compound demonstrates potent antiproliferative effects on both NRAS-mutated melanoma cells and BRAF-mutated melanoma cells with acquired resistance to BRAF inhibitors . This indicates that this compound has long-term effects on cellular function, potentially influencing the stability and degradation of certain proteins within the cell .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in a SK-MEL-2 xenograft model, this compound exhibited potent antitumor efficacy when orally administered at 60 mg/kg or 120 mg/kg once daily for 21 days without severe toxicity . This suggests that the dosage of this compound can significantly impact its therapeutic effects.
Metabolic Pathways
This compound is involved in the MAPK pathway, a key metabolic pathway in cells . It interacts with enzymes such as CRAF, BRAF V600E, and BRAF WT, potentially affecting metabolic flux or metabolite levels within this pathway .
准备方法
合成路线和反应条件: TAK-632 通过多步合成过程合成,涉及各种化学中间体的偶联。合成通常从制备关键中间体开始,然后对其进行一系列反应,包括卤化、亲核取代和环化。 最终产品通过纯化过程获得,例如重结晶或色谱 .
工业生产方法: 在工业环境中,this compound 的生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括使用自动化反应器和连续流动系统来维持一致的反应参数。 采用高效液相色谱和核磁共振波谱等质量控制措施来验证最终产品的纯度和结构 .
化学反应分析
反应类型: TAK-632 会经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。
还原: 该化合物可以被还原以产生具有不同药理性质的还原形式。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 胺和硫醇等亲核试剂通常用于取代反应.
主要产物: 这些反应产生的主要产物包括具有修饰的官能团的各种 this compound 衍生物,它们可能表现出不同的生物活性 .
相似化合物的比较
类似化合物:
维罗非尼: 另一种用于治疗黑色素瘤的RAF抑制剂。
达拉非尼: 一种选择性B-RAF抑制剂,在癌症治疗中具有类似的应用.
TAK-632的独特性: this compound 的独特性在于其能够抑制多种RAF亚型,而不会出现最小的悖论激活,使其对B-RAF和NRAS突变的黑色素瘤细胞均有效。 它从RAF激酶中缓慢解离,有助于其有效且持续的抑制效果 .
属性
IUPAC Name |
N-[7-cyano-6-[4-fluoro-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18F4N4O3S/c28-19-7-6-17(12-21(19)33-23(36)11-14-2-1-3-16(10-14)27(29,30)31)38-22-9-8-20-24(18(22)13-32)39-26(34-20)35-25(37)15-4-5-15/h1-3,6-10,12,15H,4-5,11H2,(H,33,36)(H,34,35,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFKUJDRGJSAQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)C(=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)CC5=CC(=CC=C5)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18F4N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Q1: What is TAK-632 and what is its primary target?
A1: this compound (N-(7-cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide) is a potent and selective pan-RAF kinase inhibitor. [, ] It targets all three isoforms of RAF kinases - ARAF, BRAF, and CRAF - both in their monomeric and dimeric forms. [, , ]
Q2: How does this compound interact with RAF kinases and what are the downstream effects of this interaction?
A2: this compound binds to the ATP-binding pocket of RAF kinases in a DFG-out conformation, inhibiting their kinase activity. [, , ] This binding prevents the phosphorylation of downstream signaling molecules, MEK and ERK, ultimately inhibiting the MAPK pathway which is often hyperactivated in cancer cells. [, ] Interestingly, while this compound induces RAF dimerization, it inhibits the kinase activity of the dimer, likely due to its slow dissociation rate (koff) from RAF. []
Q3: What is the significance of this compound's ability to inhibit both monomeric and dimeric RAF, especially in the context of cancer treatment?
A3: This is crucial because some BRAF inhibitors, while effective against BRAFV600E mutant melanoma, can paradoxically activate RAF in BRAF wild-type cells through RAF dimerization, leading to resistance. [, , , , ] this compound's ability to inhibit both forms positions it as a potential therapeutic option for cancers with NRAS mutations and BRAF inhibitor-resistant melanomas. [, ]
Q4: What is known about the structure-activity relationship (SAR) of this compound?
A4: Research suggests that the 7-cyano group of this compound plays a critical role in its selectivity for RAF kinases over other kinases like VEGFR2. [] This group fits into a selectivity pocket within BRAF, enhancing its binding affinity. Additionally, the 3-(trifluoromethyl)phenyl acetamide moiety interacts with the hydrophobic back pocket of BRAF in the DFG-out conformation, further contributing to its inhibitory activity. [] Modifications to the carbamide group of this compound have led to analogues with enhanced potency and selectivity for RIPK3, another potential therapeutic target. []
Q5: Has this compound demonstrated efficacy in preclinical models?
A5: Yes, this compound has shown promising antitumor activity in preclinical studies. In both BRAFV600E and NRASQ61K xenograft models, this compound exhibited regressive tumor growth inhibition without significant toxicity. [] Furthermore, the combination of this compound with a MEK inhibitor demonstrated synergistic antiproliferative effects in NRAS-mutated melanoma cells and BRAF inhibitor-resistant melanoma cells. []
Q6: What are the potential clinical applications of this compound beyond cancer?
A6: Research has revealed that this compound and its analogues also act as potent inhibitors of necroptosis, a programmed cell death pathway, by targeting RIPK1 and RIPK3. [, ] This finding suggests potential therapeutic applications for this compound in treating inflammatory, infectious, and degenerative diseases where necroptosis plays a pathogenic role. [, , ]
Q7: What are the limitations of current research on this compound?
A7: While preclinical data appears promising, clinical trials are needed to determine the safety and efficacy of this compound in humans. [] Furthermore, although this compound shows a good safety profile in preclinical models, detailed toxicological studies are necessary to assess potential long-term effects. [] Finally, further research is needed to fully understand the complex mechanisms of action of this compound, particularly its interactions with different RAF isoforms and its impact on downstream signaling pathways in various cellular contexts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
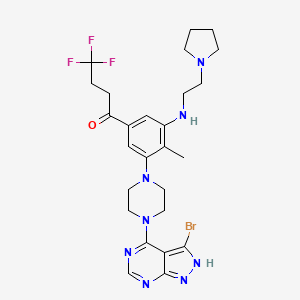
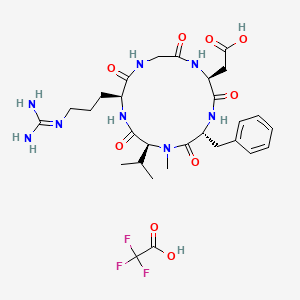



![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)

